molecular formula C23H28ClN3O6S B600856 (rac)-trans-3-Hydroxy Glyburide CAS No. 586414-84-8

(rac)-trans-3-Hydroxy Glyburide

Cat. No. B600856
M. Wt: 510.01
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(rac)-trans-3-Hydroxy Glyburide” is a metabolite of Glyburide . Glyburide is a sulfonylurea used in the treatment of non-insulin-dependent diabetes mellitus . It is typically given to patients who cannot be managed with the standard first-line therapy, metformin .

Scientific Research Applications

Metabolism Studies

  • Metabolism by Hepatic and Placental Microsomes : Research shows that glyburide is metabolized into multiple hydroxylated derivatives, including trans-3-Hydroxy Glyburide, by hepatic and placental microsomes in humans and baboons. This provides insights into the drug's metabolic pathways and potential interactions in different bodily tissues (Ravindran et al., 2006).

  • Kinetics of Metabolism : Further studies explore the kinetics of glyburide metabolism, highlighting the different rates of metabolite formation in various organs and across species. This includes the formation of trans-3-Hydroxy Glyburide and its role in the overall metabolic process (Zharikova et al., 2007).

Pharmacological Activity

  • Pharmacological Impact of Metabolites : The pharmacological activities of glyburide metabolites, including trans-3-Hydroxy Glyburide, have been assessed. Studies suggest that these metabolites play a role in the drug's overall therapeutic effect, particularly in their impact on blood glucose and insulin levels (Rydberg et al., 1994).

Enzymatic Biotransformation

  • Enzymatic Role in Biotransformation : Investigations into the specific enzymes responsible for glyburide biotransformation have revealed the involvement of various CYP450 isozymes. These studies help in understanding the drug's metabolism and potential for drug interactions (Zharikova et al., 2009).

Drug Development and Formulation

  • Improvement in Drug Formulation : Research into the formulation of ternary complexes of glyburide with solubilizing agents highlights efforts to enhance the dissolution rate and bioavailability of the drug, which may include trans-3-Hydroxy Glyburide as a metabolite (Singh et al., 2012).

  • Synthesis of Isotactic Polymers : Innovative chemical synthesis techniques have been explored using racemic cyclic diolide derivatives for producing isotactic polymers. This includes research on compounds related to trans-3-Hydroxy Glyburide and their applications in polymer science (Tang & Chen, 2018).

Future Directions

Glyburide, the parent compound of “(rac)-trans-3-Hydroxy Glyburide”, has shown promise in the treatment of acute ischemic stroke . It’s also been suggested as a potential treatment for gestational diabetes . These findings could open up new avenues for the use of “(rac)-trans-3-Hydroxy Glyburide” in the future.

properties

CAS RN

586414-84-8

Product Name

(rac)-trans-3-Hydroxy Glyburide

Molecular Formula

C23H28ClN3O6S

Molecular Weight

510.01

Purity

> 95%

quantity

Milligrams-Grams

synonyms

rel-5-chloro-N-[2-[4-[[[[[(1R,3R)-3-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide;  3-trans-Hydroxycyclohexyl Glyburide

Origin of Product

United States

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